

Technical Support Center: Managing Off-Target Drift of Cartap

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target drift of **Cartap** during its application. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is **Cartap** and what is its mode of action?

A1: **Cartap** is a systemic insecticide used to control chewing and sucking insects on a variety of crops.[1][2][3] It is a nereistoxin analogue that acts as a nicotinic acetylcholine receptor (nAChR) channel blocker.[1][4] This action disrupts cholinergic transmissions in the central nervous system of insects, leading to paralysis and eventual death from starvation as they cease to feed.[1][2] **Cartap** is typically formulated as a hydrochloride salt, which is highly soluble in water.[5][6][7][8]

Q2: What is off-target drift and why is it a concern with **Cartap** application?

A2: Off-target drift is the unintentional movement of a pesticide through the air from the application site to any non-target area.[9] This is a concern with all pesticide applications, including **Cartap**, as it can lead to contamination of surrounding environments, potential damage to non-target organisms, and reduced efficacy of the application on the intended target.[10] Although **Cartap** has low volatility, its application as a spray of fine droplets can make it susceptible to drift.[5][8]



Q3: What are the key factors that influence the drift of **Cartap**?

A3: The primary factors influencing **Cartap** drift are:

- Droplet Size: Smaller droplets are more susceptible to wind and can travel longer distances.
 [10]
- Wind Speed and Direction: Higher wind speeds will carry droplets further.[10] It is crucial to spray when the wind is blowing away from sensitive areas.
- Boom Height: The higher the spray boom, the longer the droplets are in the air and the more susceptible they are to wind.[11]
- Nozzle Type and Operating Pressure: Different nozzles produce different droplet size spectrums. Higher pressures generally create smaller droplets.[12]
- Environmental Conditions: High temperatures and low humidity can cause water-based droplets to evaporate, making them smaller and more prone to drift.[13] Temperature inversions, where cool air is trapped near the ground by a layer of warm air, can lead to the long-distance drift of fine spray particles.[14]
- Formulation and Adjuvants: The viscosity of the spray solution can affect droplet size. Drift reduction adjuvants can be added to the tank mix to increase droplet size and reduce drift.
 [15][16]

Troubleshooting Guide

Problem: I am observing damage to non-target plants adjacent to my **Cartap** application area.



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Possible Cause	Troubleshooting Steps
Wind speed was too high or wind direction was toward the sensitive area during application.	Always check wind speed and direction before and during application. Avoid spraying when wind speeds exceed 10 mph.[14] 2. Establish a no-spray buffer zone upwind of sensitive areas.
Droplet size was too small.	 Select low-drift nozzles, such as air-induction nozzles, that produce coarser droplets.[17] 2. Reduce the operating pressure of the sprayer, as higher pressures create finer droplets.[12] 3. Consider using a drift reduction adjuvant in your tank mix to increase droplet size.[18]
Spray boom was too high.	Lower the boom to the lowest recommended height for the nozzle type that still provides uniform coverage. For 110-degree fan nozzles, a height of 35 cm is often recommended.[8]
Application occurred during a temperature inversion.	1. Avoid spraying in the early morning or late evening when conditions are calm and cool near the ground, as this indicates a potential temperature inversion.[14] 2. Monitor the temperature at two different heights to check for an inversion.

Problem: I am concerned about the potential for **Cartap** to drift into nearby water bodies.



Possible Cause	Preventative Measures
Proximity of the application area to the water body.	1. Establish a significant no-spray buffer zone between the application area and the water body. The width of this buffer will depend on the application method and environmental conditions.
Use of application methods that produce fine droplets.	Utilize low-drift nozzles and lower operating pressures to produce coarser droplets that will fall more quickly.[12][17] 2. Employ drift reduction adjuvants designed to increase droplet size and deposition.[18]
Wind carrying spray droplets towards the water.	Only apply Cartap when the wind is blowing consistently away from the water body.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to managing Cartap drift.

Table 1: Physicochemical Properties of Cartap Hydrochloride



Property	Value	Reference
Molecular Weight	273.8 g/mol	[7]
Physical State	Colorless, crystalline, slightly hygroscopic solid	[5][7]
Melting Point	179-181 °C (with decomposition)	[7]
Water Solubility	Approx. 200 g/L at 25 °C	[7]
Solubility in Organic Solvents	Very slightly soluble in methanol and ethanol; Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and nhexane.	[7]
Vapor Pressure	Negligible	[5]

Table 2: Effect of Nozzle Type and Pressure on Droplet Size (General)

Nozzle Type	Operating Pressure	Droplet Size Classification	Drift Potential	Reference
Standard Flat- Fan	High	Fine to Medium	High	[7]
Standard Flat- Fan	Low	Medium to Coarse	Moderate	[7]
Air-Induction	Recommended Range	Coarse to Very Coarse	Low	[3][17]
Pre-Orifice	Recommended Range	Medium to Coarse	Low to Moderate	[7]

Table 3: Estimated Effectiveness of Drift Reduction Strategies



Strategy	Estimated Drift Reduction	Reference
Low-Drift Nozzles (e.g., Air Induction)	50-95%	[1]
Drift Reduction Adjuvants	20-65% (highly variable)	[18]
Lowering Boom Height (e.g., from 70 cm to 30 cm)	Up to 80%	
Windbreaks/Buffer Zones	Up to 90%	[2]

Note: The effectiveness of drift reduction strategies can vary significantly based on specific application parameters and environmental conditions. The data for adjuvants and nozzles are general and not specific to **Cartap**.

Experimental Protocols

Protocol 1: Wind Tunnel Experiment to Assess Off-Target Drift of Cartap

Objective: To quantify the downwind deposition of **Cartap** under controlled wind tunnel conditions to evaluate the effect of different nozzle types, operating pressures, and the addition of drift reduction adjuvants.

Materials:

- Wind tunnel with controllable wind speed.
- Spray system with interchangeable nozzles and pressure regulation.
- Cartap formulation (e.g., 50% Soluble Powder).
- Drift reduction adjuvant(s).
- Fluorescent tracer dye (e.g., Rhodamine WT).
- Sample collectors (e.g., petri dishes, Mylar sheets, or polyethylene lines).[19]



- Fluorometer for analyzing the tracer dye.
- HPLC-UV or GC-FPD for Cartap analysis.

Methodology:

- Preparation of Spray Solutions:
 - Prepare a stock solution of **Cartap** in water at the desired concentration.
 - If testing adjuvants, prepare separate solutions with the adjuvant added according to the manufacturer's recommendations.
 - Add a known concentration of fluorescent tracer dye to each solution.
- Wind Tunnel Setup:
 - Set the wind speed in the tunnel to a constant, relevant speed (e.g., 10 mph).[19]
 - Install the desired spray nozzle on the spray system and set the operating pressure.
 - Position the sample collectors at various downwind distances from the nozzle (e.g., 1m, 2m, 5m, 10m) and at different heights to capture both ground and airborne drift.[19][20]
- Spray Application:
 - Activate the spray system for a set duration to ensure a consistent spray plume.
 - For each treatment (nozzle, pressure, adjuvant combination), perform at least three replicate sprays.
- Sample Collection and Analysis:
 - After each spray, carefully collect the sample collectors.
 - Wash the collectors with a known volume of deionized water to extract the tracer dye and
 Cartap.



- Analyze the concentration of the fluorescent tracer in the wash solution using a fluorometer to determine the amount of spray deposited at each location.
- For a subset of samples, analyze the Cartap concentration using a validated HPLC-UV or GC-FPD method to correlate tracer deposition with active ingredient deposition.
- Data Analysis:
 - Calculate the amount of drift deposited at each downwind location as a percentage of the total amount sprayed.
 - Compare the drift profiles of the different treatments to evaluate the effectiveness of the tested nozzles and adjuvants in reducing drift.

Protocol 2: Field Study to Evaluate Off-Target Drift of Cartap

Objective: To measure the off-target deposition of **Cartap** under real-world field application conditions.

Materials:

- Field sprayer with adjustable boom height and interchangeable nozzles.
- Cartap formulation.
- Drift reduction adjuvant(s) (if being tested).
- Weather station to monitor wind speed and direction, temperature, and relative humidity.
- Sample collectors (e.g., petri dishes, alpha-cellulose cards).[21]
- GPS for marking collector locations.
- Sample containers and coolers for transport.
- Analytical laboratory with HPLC-UV or GC-FPD capabilities.



Methodology:

- Site Selection and Setup:
 - Select a field site with a uniform surface and a clear downwind area free of obstructions.
 - Establish a spray block of a defined size.
 - Place sample collectors at predetermined distances downwind from the edge of the spray block (e.g., 5m, 10m, 25m, 50m, 100m).[22] Use GPS to record the precise location of each collector.
 - Place control collectors upwind of the application area to check for background contamination.
- Spray Application:
 - Prepare the spray tank with the Cartap solution (and adjuvant, if applicable) at the desired application rate.
 - Record all application parameters: nozzle type, pressure, boom height, and sprayer speed.
 - Conduct the spray application across the designated spray block, ensuring consistent speed and boom height.
 - Continuously monitor and record weather conditions throughout the application.
- Sample Collection and Handling:
 - Immediately after the spray has settled, carefully retrieve the sample collectors.
 - Place each collector in a separate, labeled container and store them in a cooler for transport to the laboratory.
- Sample Extraction and Analysis:



- Extract Cartap from the collectors using a suitable solvent (e.g., a mixture of acetonitrile and water).
- Analyze the extracts using a validated HPLC-UV or GC-FPD method to quantify the amount of Cartap deposited on each collector.
- Data Analysis:
 - Calculate the deposition at each downwind distance in terms of mass per unit area (e.g., μg/cm²).
 - Plot the deposition as a function of distance from the spray block to generate a drift curve.
 - Correlate the drift data with the recorded weather and application parameters to understand their influence on off-target movement.

Protocol 3: Analytical Method for Cartap Quantification in Water and on Collection Media (HPLC-UV)

Objective: To provide a reliable method for the quantitative analysis of **Cartap** residues.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[15]

Reagents:

- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid or Formic acid.[14]
- Cartap hydrochloride analytical standard.

Chromatographic Conditions:

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 Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[14][15] The exact ratio may need to be optimized.

• Flow Rate: 1.0 mL/min.

Injection Volume: 20 μL.

• Detection Wavelength: 225 nm.[15]

• Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

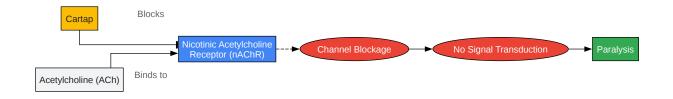
Procedure:

- Standard Preparation:
 - Prepare a stock solution of Cartap hydrochloride in the mobile phase.
 - Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
- Sample Preparation:
 - Water Samples: Filter the water sample through a 0.45 μm filter before injection.
 - \circ Collector Washings: Extract the collector with a known volume of the mobile phase. Filter the extract through a 0.45 μm filter.
- Analysis:
 - Inject the standards and samples onto the HPLC system.
 - Record the peak area of **Cartap** for each injection.
- · Quantification:
 - Create a calibration curve by plotting the peak area versus the concentration of the standards.



• Determine the concentration of **Cartap** in the samples by comparing their peak areas to the calibration curve.

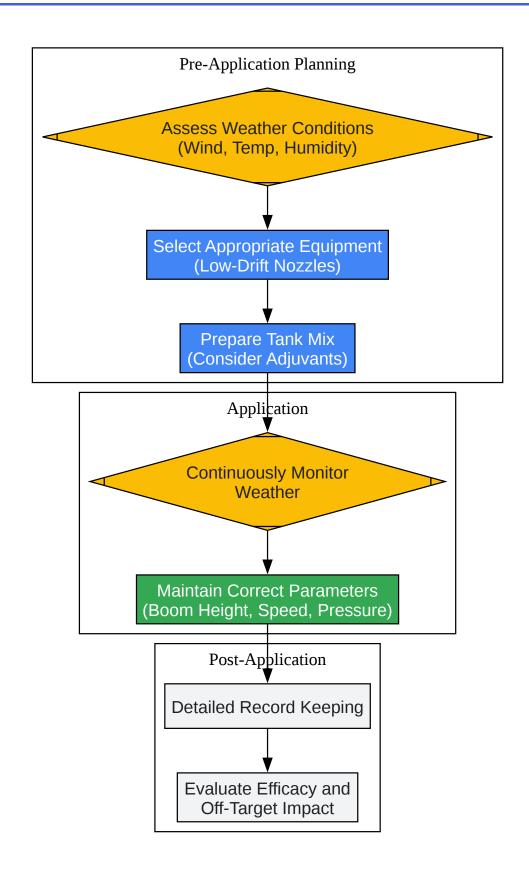
Visualizations



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Caption: Mode of action of **Cartap** on the insect nervous system.

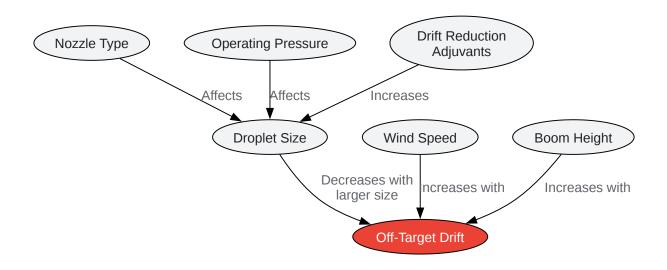




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Caption: Workflow for minimizing off-target drift of Cartap.





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Caption: Key factors influencing off-target drift potential.

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